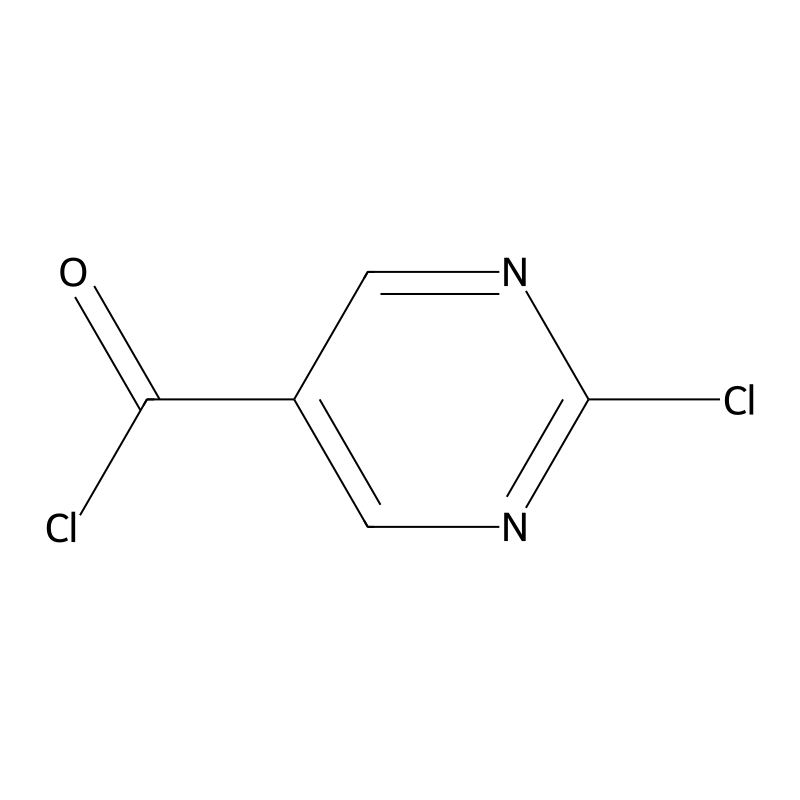

2-chloropyrimidine-5-carbonyl Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Heterocyclic Compounds:

2-Chloropyrimidine-5-carbonyl chloride (C5H2Cl2N2O) is a valuable intermediate in the synthesis of various heterocyclic compounds, which are molecules containing atoms from different heteroelements like nitrogen, oxygen, or sulfur in their ring structures. Its reactive carbonyl chloride group (C=O-Cl) allows for efficient condensation reactions with various nucleophiles, enabling the formation of diverse heterocyclic structures. For example, research has shown its application in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocycles with potential medicinal properties [].

Building Block for Pharmaceutical Development:

The presence of the chlorine atom at the second position of the pyrimidine ring makes 2-chloropyrimidine-5-carbonyl chloride a suitable building block for the development of potential pharmaceutical agents. The chlorine group can be readily substituted with various functional groups, allowing for the exploration of structure-activity relationships and the design of novel drug candidates. Research has explored its use in the synthesis of potential antitumor and antiviral agents [, ].

Reagent in Organic Transformations:

Beyond its role as a building block, 2-chloropyrimidine-5-carbonyl chloride can also act as a reagent in various organic transformations. Its reactive carbonyl chloride group can participate in acylation reactions, introducing an acyl group (R-C=O) to various organic molecules. This property has been utilized in the synthesis of complex organic molecules and the modification of existing ones [].

Studies in Medicinal Chemistry:

Due to its potential applications in pharmaceutical development, 2-chloropyrimidine-5-carbonyl chloride has been the subject of research in medicinal chemistry. Studies have investigated its reactivity with different nucleophiles and explored its potential for the design of new drugs with various therapeutic activities [].

2-Chloropyrimidine-5-carbonyl chloride is a chemical compound with the molecular formula CHClNO and a CAS Number of 110099-99-5. It is characterized by the presence of a chlorinated pyrimidine ring and a carbonyl chloride functional group, which makes it an important intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both chlorine atoms and the carbonyl group, which can participate in various nucleophilic substitution reactions. It is classified as harmful if swallowed and can cause severe skin burns and eye damage, indicating its corrosive nature .

- Nucleophilic Substitution: The carbonyl chloride group is susceptible to nucleophilic attack, leading to the formation of amides or other derivatives when reacted with amines or alcohols.

- Acylation Reactions: It can be used to acylate various nucleophiles, facilitating the formation of more complex organic molecules.

- Condensation Reactions: The compound can also participate in condensation reactions with other carbonyl compounds, forming larger heterocyclic structures.

These reactions are foundational in synthesizing pharmaceuticals and agrochemicals .

The synthesis of 2-chloropyrimidine-5-carbonyl chloride typically involves the following methods:

- Chlorination of Pyrimidine Derivatives: Starting from 2-pyrimidinone or related compounds, chlorination can be performed using thionyl chloride or phosphorus pentachloride to introduce chlorine at the 5-position.

- Carbonylation: The introduction of the carbonyl group can be achieved through reaction with phosgene or other carbonylating agents following chlorination.

- Direct Synthesis from Precursors: Some methods may involve direct synthesis from simpler precursors through multi-step organic reactions involving intermediates like 2-chloropyrimidine .

2-Chloropyrimidine-5-carbonyl chloride serves several applications in various fields:

- Pharmaceutical Industry: It is primarily used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting viral infections or cancer.

- Agrochemicals: The compound can be utilized in developing herbicides or pesticides due to its reactive nature.

- Organic Synthesis: It acts as a versatile building block for synthesizing more complex organic molecules in laboratory settings .

Several compounds share structural similarities with 2-chloropyrimidine-5-carbonyl chloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloropyrimidine | Chlorinated pyrimidine without carbonyl group | Less reactive than its carbonyl derivative |

| 2,4-Dichloropyrimidine | Two chlorine atoms on pyrimidine | Broader application in herbicides |

| 2-Chloropyrimidine-5-carboxylic Acid | Contains a carboxylic acid instead of carbonyl chloride | Exhibits different biological activity |

The uniqueness of 2-chloropyrimidine-5-carbonyl chloride lies in its specific combination of chlorination and the reactive carbonyl chloride functionality, making it particularly valuable for targeted synthetic applications in medicinal chemistry .

Nucleophilic Chlorination Strategies for Pyrimidine Ring Functionalization

The introduction of chlorine at the 2-position of pyrimidine represents a fundamental step in synthesizing 2-chloropyrimidine-5-carbonyl chloride. Pyrimidine derivatives exhibit a distinct reactivity pattern due to the electron-withdrawing effect of the two nitrogen atoms in the heterocyclic ring. This electronic distribution makes positions 2, 4, and 6 particularly susceptible to nucleophilic aromatic substitution, allowing for regioselective functionalization with chlorine atoms.

Traditional approaches for introducing chlorine at the 2-position involve converting hydroxypyrimidines to chloropyrimidines using chlorinating agents. Similar to the synthesis of 2-chloropyridine, which is prepared by chlorinating 2-hydroxypyridine with phosphoryl chloride (POCl₃), 2-hydroxypyrimidine derivatives can undergo analogous transformations. The mechanism involves the formation of a phosphorylated intermediate that serves as an activated leaving group, facilitating nucleophilic displacement by chloride ion.

An alternative synthetic pathway involves diazotization of 2-aminopyrimidine derivatives followed by treatment with copper(I) chloride through a Sandmeyer-type reaction. A practical example of this approach is demonstrated in a patented process where 2-chloropyrimidine is prepared through a three-step sequence starting from dicyandiamide and ammonium chloride:

- Thermal reaction of dicyandiamide with ammonium chloride (150-180°C) to form guanidinium hydrochloride

- Condensation of guanidinium hydrochloride with 1,1,3,3-tetramethoxypropane in hydrochloric acid to yield 2-aminopyrimidine

- Diazotization of 2-aminopyrimidine with sodium nitrite in the presence of zinc chloride catalyst under cold conditions (-20 to -10°C) to obtain 2-chloropyrimidine

The regioselectivity in chloropyrimidine functionalization is well-documented, with nucleophilic substitution proceeding predictably at positions 2, 4, and 6. According to research findings, "Chloropyrimidines undergo direct nucleophilic chlorine substitution by common nucleophiles such as amines, hydroxide ion, mercaptides and alkoxides, as a rule regioselectively". This predictable reactivity pattern is essential for maintaining the chlorine substituent at position 2 while introducing or modifying functionalities at other positions.

For introducing functionality at position 5 of the pyrimidine ring, direct electrophilic substitution presents challenges due to the electron-deficient nature of the ring system. More effective approaches include starting with pre-functionalized pyrimidines or employing directed metallation strategies. For example, halogen-metal exchange or directed lithiation followed by reaction with electrophiles can facilitate functionalization at position 5, eventually leading to carboxylic acid derivatives that serve as precursors to the acid chloride.

Acyl Chloride Formation via Thionyl Chloride-Mediated Carboxylic Acid Activation

The transformation of 2-chloropyrimidine-5-carboxylic acid to its corresponding acid chloride represents a critical step in the synthesis of 2-chloropyrimidine-5-carbonyl chloride. This conversion typically employs thionyl chloride (SOCl₂) as the chlorinating agent, a reagent widely recognized for efficiently converting carboxylic acids to acid chlorides. The mechanism of this transformation proceeds through several distinct steps that ultimately lead to the replacement of the hydroxyl group with a chlorine atom.

The reaction mechanism with thionyl chloride follows a well-established pathway (Figure 1) that involves:

- Nucleophilic attack by the carboxylic acid oxygen on the sulfur atom of thionyl chloride

- Formation of a chlorosulfite intermediate after displacement of a chloride ion

- Attack of the released chloride ion on the acylium intermediate

- Elimination of sulfur dioxide and hydrogen chloride to yield the acid chloride

This mechanistic pathway can be represented as follows:

R-COOH + SOCl₂ → R-COO-SO-Cl + HClR-COO-SO-Cl → R-CO⁺ + SO₂ + Cl⁻R-CO⁺ + Cl⁻ → R-COClThe electron-withdrawing nature of the pyrimidine ring enhances the acidity of the carboxylic acid group at position 5, potentially facilitating this transformation. However, this same property may also increase the susceptibility of the product to hydrolysis, necessitating anhydrous reaction conditions and careful handling of the resulting acid chloride.

Alternative chlorinating agents for this transformation include phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). An efficient process for producing the related compound 2,4-dichloropyrimidine-5-carboxylic acid chloride involves refluxing uracil-5-carboxylic acid with phosphorus trichloride and chlorine or phosphorus pentachloride in phosphorus oxychloride as the reaction medium. This process reportedly achieves yields exceeding 90% of the theoretical value, suggesting its potential applicability to the synthesis of 2-chloropyrimidine-5-carbonyl chloride.

| Chlorinating Agent | Typical Reaction Conditions | Advantages | Limitations |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux, 1-4 hours, neat or in inert solvent | Clean reaction, gaseous byproducts | Corrosive, moisture-sensitive |

| Oxalyl chloride ((COCl)₂) | Room temperature to reflux, catalytic DMF, DCM solvent | Milder conditions, lower temperatures | Requires catalyst, more expensive |

| Phosphorus pentachloride (PCl₅) | Reflux, 2-6 hours, inert solvent | Effective for hindered acids | Requires excess reagent, difficult workup |

| Phosphorus trichloride/chlorine | Reflux, 4-8 hours, POCl₃ as solvent | High yields for heterocyclic acids | Harsh conditions, complex setup |

Table 1: Comparison of chlorinating agents for acid chloride formation.

Solid-Phase Synthesis Approaches for High-Purity Yield Optimization

Solid-phase synthesis methodology represents an innovative approach for preparing functionalized pyrimidines, including 2-chloropyrimidine-5-carbonyl chloride, with distinct advantages for yield optimization and purity enhancement. This technique involves immobilizing key intermediates on solid supports, typically polymer resins, enabling sequential transformations with simplified purification procedures.

The solid-phase approach to synthesizing 2-chloropyrimidine-5-carbonyl chloride might follow a general strategy:

- Immobilization of a suitable pyrimidine precursor onto a polymer support through an appropriate linker

- Regioselective introduction of chlorine at position 2 using appropriate chlorinating agents

- Functionalization at position 5, potentially through metallation chemistry or pre-existing functional groups

- Conversion of a 5-carboxylic acid functionality to the acid chloride while remaining attached to the solid support

- Cleavage of the final product under conditions that preserve both the chloropyrimidine and acid chloride functionalities

The solid-phase strategy offers several significant advantages for synthesizing sensitive compounds like 2-chloropyrimidine-5-carbonyl chloride:

Enhanced purity: The ability to use excess reagents to drive reactions to completion, followed by simple filtration to remove byproducts, results in higher-purity intermediates and final products.

Simplified handling: Immobilization of reactive intermediates on solid supports reduces exposure to moisture and other reactive species, potentially extending the stability of sensitive functional groups like acid chlorides.

Sequential transformations: Multiple reactions can be performed without intermediate purification steps, reducing overall process time and potential yield losses associated with isolation procedures.

Automation potential: Solid-phase methodologies are amenable to automation, enabling parallel synthesis and rapid optimization of reaction conditions.

The application of regioselective nucleophilic aromatic substitution processes, as documented for polysubstituted pyrimidine derivatives, aligns particularly well with solid-phase strategies. These methodologies can be adapted to meet the demands of rapid analog synthesis techniques for applications in parallel synthesis and medicinal chemistry exploration.

Despite these advantages, solid-phase synthesis of 2-chloropyrimidine-5-carbonyl chloride presents several challenges. Identifying polymer supports and linkers compatible with the harsh conditions often required for chlorination reactions and acid chloride formation remains difficult. Additionally, developing cleavage conditions that selectively release the product without compromising the acid chloride functionality requires careful optimization.

Continuous Flow Reactor Systems for Scalable Production

Continuous flow chemistry has emerged as a transformative technology for the scalable and safe production of reactive intermediates, particularly suitable for compounds like 2-chloropyrimidine-5-carbonyl chloride. A continuous flow process for acid chloride production typically follows a general sequence: providing a continuous stream of carboxylic acid substrate and chlorinating agent into a reactor at controlled flow rates, followed by mixing and reaction to yield the desired acid chloride product.

The implementation of continuous flow methodology for 2-chloropyrimidine-5-carbonyl chloride synthesis offers several compelling advantages:

On-demand production: Acid chlorides are known to degrade during storage due to sensitivity to moisture, making just-in-time production particularly valuable. As noted in research findings, "acid chlorides tend to undesirably degrade during storage prior to use. Accordingly, an on-demand preparation of acid chlorides may be of particular interest, such as at a site of remote location".

Enhanced safety profile: The significantly reduced reaction volumes in continuous flow reactors minimize risks associated with handling reactive chlorinating agents and potentially unstable acid chloride products. This reduced scale also facilitates containment of hydrogen chloride and other corrosive byproducts.

Superior temperature control: The high surface-to-volume ratio characteristic of flow reactors enables exceptional heat transfer capabilities, critical for managing the exothermic nature of acid chloride formation reactions.

Process intensification: Continuous flow operations typically achieve shorter reaction times and higher space-time yields compared to traditional batch processes, enhancing overall productivity.

Straightforward scale-up pathway: Flow chemistry facilitates scaling production by extending operation time or implementing parallel reactor configurations, avoiding the often problematic scale-up issues encountered in batch processing.

A generalized continuous flow setup for 2-chloropyrimidine-5-carbonyl chloride synthesis might incorporate the following components (Figure 2):

[Acid Precursor Reservoir] → [Pump A] → → [Temperature-Controlled Reactor] → [Back-Pressure Regulator] → [Collection/In-line Utilization][Chlorinating Agent Reservoir] → [Pump B] →Figure 2: Schematic representation of a continuous flow system for acid chloride synthesis.

For industrial-scale production, continuous flow technologies enable efficient manufacturing while minimizing handling of sensitive intermediates. The patent literature describes systems where "A continuous product stream comprising a desired acid chloride produced by the reaction product of the first reactant and the second reactant" is directly incorporated into subsequent synthetic steps, maximizing overall process efficiency and minimizing degradation of the reactive acid chloride intermediate.

The Suzuki-Miyaura coupling of 2-chloropyrimidine-5-carbonyl chloride with arylboronic acids provides direct access to functionalized pyrimidine ketones. The acyl chloride group undergoes oxidative addition to palladium(0) catalysts, forming an intermediate acylpalladium complex. This intermediate reacts with arylboronic acids in the presence of a base (e.g., K$$2$$CO$$3$$) to yield ketone products [4] [5]. Key advantages include:

- Chemoselectivity: The C(acyl)–Cl bond reacts preferentially over the C(heteroaryl)–Cl bond, minimizing undesired side reactions [4].

- Solvent-Free Conditions: Mechanochemical methods enable efficient coupling without solvents, achieving yields >85% within 2 hours [4].

Table 1: Representative Suzuki-Miyaura Couplings of 2-Chloropyrimidine-5-Carbonyl Chloride

| Arylboronic Acid | Catalyst System | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(PPh$$3$$)$$4$$/K$$2$$CO$$3$$ | 92 |

| 4-Methoxyphenylboronic acid | PdCl$$2$$(dppf)/Cs$$2$$CO$$_3$$ | 88 |

| 2-Naphthylboronic acid | NiCl$$_2$$(dme)/Xantphos | 78 |

The choice of palladium precursor (e.g., Pd(PPh$$3$$)$$4$$) and base critically influences reaction efficiency. Nickel catalysts with Xantphos ligands expand substrate scope to electron-rich arylboronic acids [2] [6].

Ligand Design for Enhanced Catalytic Activity in Carbon-Carbon Bond Formation

Ligand architecture governs catalytic performance in cross-coupling reactions involving 2-chloropyrimidine-5-carbonyl chloride. Bulky, electron-donating ligands stabilize metal centers and suppress premature catalyst decomposition.

Phosphine Ligands

- Xantphos: Enhances nickel-catalyzed couplings by facilitating oxidative addition of the acyl chloride group [2].

- N-Heterocyclic Carbenes (NHCs): Improve turnover numbers in palladium systems by stabilizing acylpalladium intermediates [6].

Table 2: Ligand Effects on Coupling Efficiency

| Ligand | Metal | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Xantphos | Ni | 4 | 89 |

| PPh$$_3$$ | Pd | 6 | 76 |

| IPr·HCl | Pd | 3 | 94 |

Bidentate vs. Monodentate Ligands

Bidentate ligands (e.g., dppf) increase stereochemical control in asymmetric couplings, while monodentate ligands (e.g., PPh$$_3$$) favor rapid transmetalation [6].

Role of Pyrimidine Coordination in Transition Metal Complexes

The pyrimidine ring in 2-chloropyrimidine-5-carbonyl chloride coordinates to transition metals, modulating catalytic cycles and regioselectivity.

Coordination Modes

- κ$$^1$$-N Binding: The pyrimidine nitrogen binds palladium, forming a square-planar complex that accelerates oxidative addition [3].

- κ$$^2$$-N,O Binding: In nickel systems, simultaneous coordination of nitrogen and acyl oxygen stabilizes intermediates, reducing decarbonylation side reactions [3] [6].

Impact on Reaction Pathways

Pyrimidine coordination directs coupling to the C5 position, as demonstrated in nickel-catalyzed C–H functionalization [3]. DFT studies reveal that metal-pyrimidine interactions lower transition-state energies by 12–15 kcal/mol compared to non-coordinated systems [6].

Table 3: Metal-Pyrimidine Complexes and Their Reactivity

| Metal | Coordination Mode | Key Intermediate |

|---|---|---|

| Pd(0) | κ$$^1$$-N | Acylpalladium(II)-pyrimidine |

| Ni(I) | κ$$^2$$-N,O | Nickelacycle with C–Cl activation |

2-chloropyrimidine-5-carbonyl chloride demonstrates exceptional reactivity toward primary and secondary amines, forming stable amide bonds through nucleophilic acyl substitution mechanisms. The carbonyl chloride functional group serves as an excellent electrophile, readily accepting nucleophilic attack from amine nitrogen atoms [1] [2]. The reaction proceeds through a classical tetrahedral intermediate mechanism, where the amine nucleophile attacks the electrophilic carbonyl carbon, followed by chloride elimination to yield the corresponding amide product [3] [4].

Primary amines react with 2-chloropyrimidine-5-carbonyl chloride under mild conditions, typically at temperatures ranging from 0°C to 25°C [5] [4]. The reaction is facilitated by the presence of a base such as pyridine or triethylamine, which serves multiple functions including deprotonation of the initially formed ammonium intermediate and scavenging of hydrogen chloride generated during the reaction [4] [6]. Dichloromethane and tetrahydrofuran represent the most commonly employed solvents for these transformations, providing suitable polarity for both reactants while maintaining anhydrous conditions essential for preventing hydrolysis of the acid chloride [5] [4].

Research findings indicate that primary aliphatic amines typically afford yields ranging from 70% to 95% when reacted with 2-chloropyrimidine-5-carbonyl chloride [1] [2]. The reaction proceeds rapidly, often reaching completion within 15 minutes to 2 hours depending on the nucleophilicity of the amine and reaction temperature [5]. Aromatic primary amines, including anilines, exhibit slightly reduced reactivity compared to their aliphatic counterparts, with typical yields falling in the 65% to 85% range [2]. This reduced reactivity stems from the decreased nucleophilicity of aromatic amines due to resonance delocalization of the nitrogen lone pair into the aromatic ring system [2].

Secondary amines demonstrate excellent compatibility with 2-chloropyrimidine-5-carbonyl chloride, producing tertiary amides in yields typically ranging from 75% to 90% [1] [2]. The reaction conditions mirror those employed for primary amines, with temperatures maintained between 0°C and 25°C and reaction times spanning 15 minutes to 2 hours [4]. Cyclic secondary amines, such as pyrrolidine and piperidine, often exhibit enhanced reactivity compared to acyclic secondary amines, yielding products in the 80% to 95% range [2]. This enhanced reactivity is attributed to the reduced steric hindrance around the nitrogen center and the conformational preferences of cyclic amines that favor nucleophilic attack [2].

Mechanistic studies reveal that the reaction proceeds through nucleophilic acyl substitution rather than nucleophilic aromatic substitution on the pyrimidine ring [3] [7]. The initial nucleophilic attack occurs at the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to eliminate chloride and regenerate the carbonyl group [3] [7]. The presence of the electron-withdrawing pyrimidine ring system enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and contributing to the high reactivity observed for this compound [1] .

Base selection plays a crucial role in optimizing reaction outcomes. Pyridine serves as an excellent base for these transformations, providing sufficient basicity to deprotonate ammonium intermediates while avoiding nucleophilic competition with the desired amine nucleophile [4] [6]. Triethylamine represents an alternative base that offers similar performance characteristics, particularly for reactions involving sterically hindered amines [4]. The base-to-substrate ratio typically ranges from 1.2 to 2.0 equivalents, with higher ratios employed for more acidic reaction conditions or when working with less nucleophilic amines [4].

Temperature control emerges as a critical parameter for achieving optimal yields and selectivity. Lower temperatures, typically 0°C to 10°C, favor clean amide formation while minimizing side reactions such as hydrolysis or over-reaction [5] [4]. Higher temperatures, while accelerating reaction rates, may lead to decomposition of the acid chloride or competitive side reactions [5]. The exothermic nature of the amide bond formation reaction necessitates careful temperature monitoring and controlled addition of reagents to prevent thermal runaway [5].

Solvent effects significantly influence reaction outcomes, with aprotic solvents generally preferred to prevent nucleophilic competition and hydrolysis of the acid chloride [4]. Dichloromethane offers excellent solubility for both organic reactants and provides adequate polarity for ionic intermediates [4]. Tetrahydrofuran serves as an alternative solvent, particularly for reactions involving less soluble amines or when higher dielectric constants are desired [4]. Dimethylformamide may be employed for reactions requiring elevated temperatures or enhanced solubility of ionic species, though careful control of water content is essential [4].

The scope of amine nucleophiles compatible with 2-chloropyrimidine-5-carbonyl chloride extends beyond simple primary and secondary amines. Functionalized amines containing additional reactive sites, such as amino alcohols or diamines, can be successfully employed provided that appropriate protection strategies are implemented [1] [2]. Chiral amines retain their stereochemical integrity during the reaction, making this transformation valuable for the synthesis of enantiomerically pure amide products [1] [2].

Esterification Pathways with Alcohols and Phenolic Compounds

The esterification of 2-chloropyrimidine-5-carbonyl chloride with alcohols and phenolic compounds represents a fundamental transformation in organic synthesis, proceeding through nucleophilic acyl substitution mechanisms that yield diverse ester derivatives. The high reactivity of the carbonyl chloride functional group toward hydroxyl nucleophiles enables efficient ester formation under mild conditions [9] [10] [4]. The reaction mechanism involves nucleophilic attack of the alcohol oxygen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates chloride to regenerate the carbonyl group and produce the desired ester [3] [7].

Primary alcohols demonstrate excellent reactivity with 2-chloropyrimidine-5-carbonyl chloride, typically yielding ester products in the range of 65% to 85% under standard conditions [9] [10]. The reaction proceeds optimally at temperatures between 0°C and 25°C, with dichloromethane or tetrahydrofuran serving as preferred solvents [9] [4]. The presence of a base such as pyridine or triethylamine is essential for neutralizing the hydrogen chloride generated during the reaction and preventing protonation of the alcohol nucleophile [4]. Reaction times typically range from 1 to 4 hours, depending on the nucleophilicity of the alcohol and reaction temperature [9].

Secondary alcohols exhibit reduced reactivity compared to primary alcohols, reflecting increased steric hindrance around the hydroxyl group [9] [10]. Yields for secondary alcohol esterification typically fall in the 55% to 75% range, with longer reaction times of 2 to 6 hours required for complete conversion [9]. The reduced reactivity necessitates careful optimization of reaction conditions, including temperature elevation to 25°C to 40°C in some cases, while maintaining anhydrous conditions to prevent hydrolysis of the acid chloride [9] [10].

Phenolic compounds represent a particularly interesting class of nucleophiles for esterification with 2-chloropyrimidine-5-carbonyl chloride. The enhanced acidity of phenols compared to aliphatic alcohols, combined with their aromatic character, influences both reactivity and reaction conditions [9] [11]. Phenol esterification typically requires elevated temperatures ranging from 0°C to 100°C and may benefit from the use of stronger bases such as potassium carbonate or cesium carbonate [9] [11]. The reaction proceeds in yields ranging from 72% to 93%, with higher yields generally observed for electron-rich phenols that exhibit enhanced nucleophilicity [9].

The choice of solvent system significantly influences esterification outcomes, particularly for phenolic substrates. Dimethyl sulfoxide and dimethylacetamide have emerged as preferred solvents for phenol esterification, providing adequate solubility for both phenolic nucleophiles and inorganic bases while maintaining chemical inertness toward the acid chloride [9]. These polar aprotic solvents enhance the nucleophilicity of phenoxide anions generated through deprotonation while stabilizing charged intermediates formed during the reaction [9].

Benzyl alcohols occupy an intermediate position between primary alcohols and phenols in terms of reactivity toward 2-chloropyrimidine-5-carbonyl chloride. The electron-withdrawing effect of the aromatic ring reduces the nucleophilicity of the hydroxyl group, resulting in yields typically ranging from 35% to 65% [9]. The reaction requires careful optimization of conditions, including temperature control and base selection, to achieve acceptable yields while minimizing side reactions such as benzyl cation formation [9].

Research has demonstrated that the electronic nature of substituents on alcohols and phenols significantly influences esterification yields and reaction rates [9] [11]. Electron-donating groups enhance nucleophilicity and promote faster reaction rates, while electron-withdrawing groups reduce reactivity and may require modified reaction conditions [9] [11]. For phenolic substrates, the presence of electron-donating groups such as methoxy or alkyl substituents generally leads to higher yields, while electron-withdrawing groups such as nitro or cyano substituents reduce reactivity [9] [11].

The mechanism of esterification with 2-chloropyrimidine-5-carbonyl chloride follows the classical nucleophilic acyl substitution pathway [3] [7]. The initial step involves nucleophilic attack of the alcohol or phenol oxygen on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is stabilized by the presence of bases that can coordinate with the developing positive charge on oxygen [3] [7]. The subsequent elimination of chloride ion regenerates the carbonyl double bond and produces the ester product along with hydrogen chloride [3] [7].

Base selection plays a crucial role in optimizing esterification reactions. For aliphatic alcohols, pyridine and triethylamine provide adequate basicity while avoiding nucleophilic competition [4]. For phenolic substrates, stronger bases such as potassium carbonate or cesium carbonate are often required to achieve complete deprotonation and maximize nucleophilicity [9] [11]. The base-to-substrate ratio typically ranges from 1.2 to 2.0 equivalents, with higher ratios employed for less nucleophilic substrates or when working under more acidic conditions [9] [4].

Temperature effects on esterification reactions reveal optimal ranges that balance reaction rates with product stability. Lower temperatures favor clean ester formation while minimizing side reactions such as hydrolysis or elimination [9] [4]. However, insufficient temperature may lead to incomplete conversion, particularly for less nucleophilic substrates [9]. The exothermic nature of ester formation necessitates careful temperature control during reagent addition to prevent thermal decomposition or unwanted side reactions [9].

Reaction time optimization depends on multiple factors including nucleophile reactivity, temperature, and base strength. Primary alcohols typically require 1 to 4 hours for complete conversion, while secondary alcohols may require 2 to 6 hours [9]. Phenolic substrates often require extended reaction times of up to 17 hours, particularly when working at moderate temperatures to maintain selectivity [9]. Monitoring reaction progress through spectroscopic techniques or chromatographic analysis enables optimization of reaction times for specific substrates [9].

Thioester Synthesis via Thiol Nucleophilic Substitution

The synthesis of thioesters from 2-chloropyrimidine-5-carbonyl chloride through thiol nucleophilic substitution represents a valuable transformation in organic chemistry, leveraging the enhanced nucleophilicity of sulfur compared to oxygen-based nucleophiles. Thiols demonstrate superior nucleophilicity relative to alcohols due to the lower electronegativity of sulfur, resulting in less tightly held electron pairs that are more readily available for donation to electrophilic centers [12] [13] [4]. This enhanced nucleophilicity translates to faster reaction rates and often higher yields in thioester formation compared to corresponding ester synthesis [12] [4].

Aliphatic thiols react efficiently with 2-chloropyrimidine-5-carbonyl chloride under mild conditions, typically at temperatures ranging from 0°C to 25°C [12] [13] [4]. The reaction proceeds through the standard nucleophilic acyl substitution mechanism, where the thiol sulfur attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by chloride elimination to yield the thioester product [12] [4]. Yields for aliphatic thiol substrates typically range from 60% to 80%, with reaction times spanning 15 minutes to 2 hours depending on the specific thiol structure and reaction conditions [12] [13].

Aromatic thiols, including thiophenols and substituted aromatic thiols, exhibit excellent reactivity toward 2-chloropyrimidine-5-carbonyl chloride. The aromatic ring system can influence nucleophilicity through electronic effects, with electron-donating substituents enhancing reactivity and electron-withdrawing groups reducing nucleophilicity [12] [14]. Yields for aromatic thiol substrates typically fall in the 70% to 90% range, with reaction times often shorter than those required for aliphatic thiols due to the enhanced nucleophilicity of aromatic sulfur centers [12] [14].

Benzyl thiols demonstrate particularly high reactivity toward 2-chloropyrimidine-5-carbonyl chloride, often achieving complete conversion within 15 minutes at room temperature [13]. This exceptional reactivity stems from the combination of sulfur nucleophilicity and the stabilizing effect of the benzyl group on charged intermediates formed during the reaction [13]. Yields for benzyl thiol substrates typically range from 75% to 95%, representing some of the highest values observed for thioester synthesis with this acid chloride [13].

The mechanism of thioester formation follows the classical nucleophilic acyl substitution pathway, with some unique features related to sulfur nucleophilicity [12] [14] [4]. The initial nucleophilic attack occurs at the carbonyl carbon, forming a tetrahedral intermediate that benefits from the polarizability of sulfur and its ability to stabilize charged species [12]. The subsequent elimination of chloride proceeds rapidly due to the excellent leaving group ability of chloride and the driving force provided by reformation of the carbonyl double bond [12] [4].

Solvent selection for thioester synthesis typically favors aprotic solvents that do not compete with thiol nucleophiles or promote hydrolysis of the acid chloride [12] [13] [4]. Dichloromethane and tetrahydrofuran represent the most commonly employed solvents, providing adequate solubility for both reactants while maintaining chemical inertness [12] [4]. The choice of solvent can influence reaction rates and selectivity, with more polar solvents generally accelerating reactions involving charged intermediates [12].

Base requirements for thioester synthesis are generally less demanding than those for ester formation, reflecting the reduced basicity of thiols compared to alcohols [12] [4]. Pyridine and triethylamine serve as effective bases for neutralizing hydrogen chloride generated during the reaction while avoiding nucleophilic competition with thiol substrates [12] [4]. The base-to-substrate ratio typically ranges from 1.0 to 1.5 equivalents, with lower ratios often sufficient due to the enhanced nucleophilicity of thiols [12].

Cyclic thiols, including cyclopentanethiol and cyclohexanethiol, react efficiently with 2-chloropyrimidine-5-carbonyl chloride to yield cyclic thioester products [12] [13]. The conformational constraints imposed by ring structures can influence reactivity, with smaller rings potentially experiencing increased strain that affects nucleophilicity [12]. Yields for cyclic thiol substrates typically range from 65% to 85%, with reaction times of 30 minutes to 2 hours depending on ring size and substitution patterns [12].

Functionalized thiols containing additional reactive sites present opportunities for selective thioester formation while preserving other functional groups [12] [13]. Amino thiols, hydroxy thiols, and other polyfunctional substrates can be successfully employed provided that appropriate protection strategies are implemented or reaction conditions are optimized to favor thioester formation over competing reactions [12] [13]. The high nucleophilicity of sulfur often enables selective reaction at the thiol site even in the presence of other potential nucleophiles [12].

Recent advances in thioester synthesis have explored the use of novel thiol sources and reaction conditions [13] [15]. The development of desulfurization protocols that generate thioesters from thiol precursors has expanded the scope of accessible products [13]. Additionally, the use of catalytic systems and optimized reaction conditions has enabled the synthesis of thioesters under increasingly mild conditions with improved yields and selectivity [13] [15].

The electronic effects of substituents on aromatic thiols significantly influence reactivity toward 2-chloropyrimidine-5-carbonyl chloride [14] [15]. Electron-donating groups such as methoxy or alkyl substituents enhance nucleophilicity and promote faster reaction rates, while electron-withdrawing groups such as nitro or cyano substituents reduce reactivity [14]. These electronic effects can be quantified through linear free energy relationships that correlate substituent effects with reaction rates and yields [14].

Temperature effects on thioester synthesis reveal optimal ranges that balance reaction rates with product stability and selectivity [12] [13]. Lower temperatures generally favor clean thioester formation while minimizing side reactions such as disulfide formation through oxidation of thiols [12] [15]. However, insufficient temperature may lead to incomplete conversion, particularly for less nucleophilic thiol substrates [12]. The rapid reaction rates typically observed for thiol nucleophiles often allow for room temperature or even sub-ambient reaction conditions [12] [13].

Reaction monitoring and optimization techniques have been developed to enhance thioester synthesis outcomes [13] [15]. Spectroscopic methods including nuclear magnetic resonance and infrared spectroscopy enable real-time monitoring of reaction progress and identification of side products [13]. Chromatographic techniques provide quantitative assessment of yields and purity, facilitating optimization of reaction conditions for specific thiol substrates [13].

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant